5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole 5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole
Brand Name: Vulcanchem
CAS No.: 1378261-24-5
VCID: VC3012363
InChI: InChI=1S/C10H9ClN2O2S/c1-14-7-5-3-4-6(8(7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3
SMILES: COC1=CC=CC(=C1OC)C2=NSC(=N2)Cl
Molecular Formula: C10H9ClN2O2S
Molecular Weight: 256.71 g/mol

5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole

CAS No.: 1378261-24-5

Cat. No.: VC3012363

Molecular Formula: C10H9ClN2O2S

Molecular Weight: 256.71 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole - 1378261-24-5

Specification

CAS No. 1378261-24-5
Molecular Formula C10H9ClN2O2S
Molecular Weight 256.71 g/mol
IUPAC Name 5-chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole
Standard InChI InChI=1S/C10H9ClN2O2S/c1-14-7-5-3-4-6(8(7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3
Standard InChI Key FYISOCMLPDQKMR-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)C2=NSC(=N2)Cl
Canonical SMILES COC1=CC=CC(=C1OC)C2=NSC(=N2)Cl

Introduction

Chemical Structure and Properties

5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole is characterized by specific chemical and physical parameters that define its behavior in various chemical and biological systems.

Basic Identification

The compound is identified by the following chemical descriptors:

PropertyValue
CAS Number1378261-24-5
Molecular FormulaC₁₀H₉ClN₂O₂S
Molecular Weight256.709 g/mol
IUPAC Name5-chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole
Synonyms1-(5-Chloro-1,2,4-thiadiazol-3-yl)-2,3-dimethoxybenzene; 3-(5-Chloro-1,2,4-thiadiazol-3-yl)catechol dimethyl ether
InChIInChI=1S/C10H9ClN2O2S/c1-14-7-5-3-4-6(8(7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3
InChIKeyFYISOCMLPDQKMR-UHFFFAOYSA-N
SMILESCOc1cccc(c1OC)c2nsc(Cl)n2

Structural Features

The molecular architecture of 5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole comprises several key structural elements:

  • A 1,2,4-thiadiazole core - a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms at positions 1, 2, and 4

  • A chlorine substituent at position 5 of the thiadiazole ring

  • A 2,3-dimethoxyphenyl group attached at position 3 of the thiadiazole ring

  • Two methoxy groups (-OCH₃) at positions 2 and 3 of the phenyl ring

This specific arrangement of atoms contributes to the compound's chemical reactivity, physical properties, and potential biological activities .

Synthesis Methods

General Synthetic Approaches

The synthesis of 5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole can be accomplished through various methodologies commonly employed for 1,2,4-thiadiazole derivatives. Several approaches have been documented in the literature:

Cyclization of Thiosemicarbazides

A common method involves the cyclization of substituted thiosemicarbazides in acidic media to form the 1,2,4-thiadiazole ring. This approach typically involves:

  • Treatment of 2,3-dimethoxyphenylamine with carbon disulfide in ammonium hydroxide

  • Refluxing with hydrazine hydrate in ethanol to form thiosemicarbazide intermediates

  • Treatment with monochloracetyl chloride

  • Cyclization to form the thiadiazole ring structure

Nitrile-Based Synthesis

Another viable synthetic route involves:

  • Starting with 2,3-dimethoxybenzonitrile

  • Reaction with thiosemicarbazide in the presence of a chlorinating agent such as phosphorus oxychloride

  • Cyclization under reflux conditions

  • Purification by recrystallization from suitable solvents such as ethanol or methanol

Industrial Production Considerations

For large-scale synthesis, several factors need optimization:

  • The use of continuous flow reactors and automated systems can enhance efficiency and yield

  • Optimization of reaction conditions including temperature, pressure, and solvent choice is crucial

  • Purification techniques may include recrystallization, column chromatography, or other separation methods

  • Environmental considerations may necessitate the development of greener synthetic routes

Chemical Reactivity

General Reactivity Patterns

The 1,2,4-thiadiazole ring in 5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole exhibits characteristic reactivity patterns that can be exploited for further chemical transformations:

Specific Reaction Types

Based on studies of similar thiadiazole derivatives, 5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole is expected to undergo several types of reactions:

Reaction TypeExpected ProductsTypical Conditions
Nucleophilic Substitution at C-5Various 5-substituted derivativesReaction with nucleophiles (amines, thiols, alcohols)
OxidationSulfoxides and sulfonesTreatment with oxidizing agents (H₂O₂, m-CPBA)
ReductionThioethers and thiolsReaction with reducing agents
CoordinationMetal complexesReaction with metal salts
DemethylationHydroxyphenyl derivativesStrong acidic conditions

The chlorine atom at position 5 makes this compound particularly valuable as a synthetic intermediate, allowing for diverse functionalization through nucleophilic substitution reactions.

Structure-Activity Relationships

Influence of Substituents

The biological activity of 5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole is significantly influenced by its specific structural features:

  • Chlorine at Position 5: The chlorine atom enhances lipophilicity and may contribute to binding interactions with biological targets. Replacing chlorine with other halogens (e.g., fluorine) has been shown to alter biological activity in similar compounds

  • 2,3-Dimethoxyphenyl Group: The positioning of methoxy groups at the 2,3-positions of the phenyl ring differentiates this compound from related derivatives with different substitution patterns (e.g., 3,4-dimethoxyphenyl). These methoxy groups may:

    • Influence membrane permeability

    • Affect binding to target proteins

    • Modify metabolic stability

  • 1,2,4-Thiadiazole Core: The heterocyclic core provides a specific spatial arrangement and electronic distribution that can be critical for biological activity

Comparison with Related Compounds

CompoundStructural DifferenceObserved Biological Activity Differences
5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazoleMethoxy groups at 3,4-positions instead of 2,3-positionsDemonstrated anticancer properties through apoptosis induction
5-Chloro-3-cyclobutyl-1,2,4-thiadiazoleCyclobutyl group instead of dimethoxyphenylDifferent biodistribution and pharmacokinetic profile
5-Chloro-3-methyl-1,2,4-thiadiazoleSimple methyl group instead of dimethoxyphenylGenerally lower biological activity due to reduced interactions

Analytical Methods for Characterization

Spectroscopic Identification

The identification and purity assessment of 5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole can be accomplished using various analytical techniques:

NMR Spectroscopy

Characteristic signals in the ¹H-NMR spectrum (in DMSO-d₆ or CDCl₃) typically include:

  • Methoxy protons (two singlets at approximately δ 3.8-4.0 ppm)

  • Aromatic protons of the 2,3-dimethoxyphenyl group (complex pattern between δ 6.8-7.5 ppm)

¹³C-NMR signals would include:

  • Methoxy carbons (around δ 55-60 ppm)

  • Aromatic carbons (δ 110-160 ppm)

  • Thiadiazole ring carbons (typically δ 160-180 ppm)

Infrared Spectroscopy

Characteristic IR absorption bands include:

  • C-O-C stretching of methoxy groups (1200-1300 cm⁻¹)

  • C=N stretching (around 1600-1650 cm⁻¹)

  • C-S stretching (600-700 cm⁻¹)

  • Aromatic C-H stretching (3000-3100 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis typically shows:

  • Molecular ion peak at m/z 256.7 (M+)

  • Characteristic fragmentation pattern involving loss of chlorine (M-35)

  • Fragmentation of methoxy groups (M-31)

  • Thiadiazole ring fragmentation patterns

Chromatographic Methods

Purity assessment and separation can be achieved through:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC) using appropriate solvent systems (e.g., ethyl acetate:hexane 8:2)

  • Gas Chromatography (GC) for volatile derivatives

Recent Research Developments

Medicinal Chemistry Investigations

Recent studies on similar thiadiazole derivatives have shown promising results that may guide future research on 5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole:

  • A series of 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amino derivatives were synthesized and investigated for cytotoxic activity against HT-29 and MDA-MB-231 cell lines, demonstrating significant anticancer potential

  • Structure-activity relationship studies have revealed that even small modifications in the substitution pattern of the phenyl ring can significantly impact biological activity, suggesting the potential for optimizing the 2,3-dimethoxy substitution pattern

  • Novel synthetic methodologies have been developed for similar compounds, including the Sommelet reaction for introducing formyl groups that could be applied to derivatives of 5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole

Mechanism of Action Studies

Research on the mechanisms underlying the biological activities of thiadiazole derivatives has revealed:

  • Inhibition of specific kinases, such as ERK1/2, suggesting potential applications in targeted cancer therapy

  • Cell cycle modulation, particularly progression through G1 into S phase

  • Molecular docking studies demonstrating potential hydrogen bonding interactions with target receptors, which could guide structure-based drug design efforts for 5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole derivatives

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